6-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-[2,4'-BIPYRIDINE]-5-CARBONITRILE
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Overview
Description
6-{[(4-Fluorophenyl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine core, which is a common motif in coordination chemistry, and a fluorophenyl group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Fluorophenyl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial synthesis of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Fluorophenyl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the bipyridine core can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
6-{[(4-Fluorophenyl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 6-{[(4-Fluorophenyl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate enzymatic activity or cellular signaling pathways. The fluorophenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,4’-Bipyridine: A simpler analog without the fluorophenyl and sulfanyl groups.
4-Fluorobiphenyl: Lacks the bipyridine core but contains the fluorophenyl group.
6-Methylsulfanyl-2,4’-bipyridine: Similar structure but with a methyl group instead of a fluorophenyl group.
Uniqueness
6-{[(4-Fluorophenyl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile is unique due to the combination of its bipyridine core, fluorophenyl group, and sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3S/c19-16-4-1-13(2-5-16)12-23-18-15(11-20)3-6-17(22-18)14-7-9-21-10-8-14/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXDDNTYYCPUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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